{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
“{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the molecular formula C10H10ClFN2O and a molecular weight of 228.65 . It is a derivative of isoxazole, a five-membered heterocyclic moiety .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” consists of a fluorophenyl group attached to the 5-position of an isoxazole ring, which is further connected to a methylamine group .Scientific Research Applications
Aqueous Phase Synthesis and Antimicrobial Activity
- A study by Banpurkar, Wazalwar, & Perdih (2018) discussed the synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, including a compound with a 4-fluorophenyl group. These compounds showed significant activity against Staphylococcus aureus, indicating potential as antimicrobial agents.
Synthesis and Biological Activity of Thiadiazolylpyridinyl/Indolylisoxazolyl Quinazolinones
- Research by Kaur, Saxena, & Kumar (2010) involved the synthesis of isoxazole derivatives with a fluoro-substituted phenyl group. These compounds were screened for antipsychotic and anticonvulsant activities, highlighting their potential in neurological disorders.
Novel Bioactivation Mechanism of Reactive Metabolite Formation
- A study by Bylund et al. (2012) explored the bioactivation of phenyl methyl-isoxazole derivatives, revealing insights into the formation of reactive metabolites and potential risks of toxicity. This research is crucial for understanding the safety profile of these compounds.
Antitumor Activity of Isoxazole Derivatives
- Hamama, Ibrahim, & Zoorob (2017) synthesized novel isoxazole derivatives and compared their antitumor activity with known cytotoxic agents. The results indicated high antitumor activity for some of these compounds, suggesting their potential in cancer therapy.
Anticancer Evaluation of Isoxazolyl- and Isothiazolylcarbamides
- The synthesis of isoxazolylcarbamides and their anticancer activity was explored by Potkin et al. (2014). These compounds demonstrated the ability to enhance the effect of cytostatic drugs, indicating a potential role in cancer treatment.
Synthesis and Structural Characterization of Isostructural Compounds
- Research by Kariuki, Abdel-Wahab, & El‐Hiti (2021) involved the synthesis and characterization of isoxazolyl thiazoles with a 4-fluorophenyl group. This study provided valuable insights into the structural aspects of these compounds.
Sonochemical Synthesis of Isoxazole-5(4H)-ones
- A study by Safari, Ahmadzadeh, & Zarnegar (2016) discussed the sonochemical synthesis of isoxazole derivatives, emphasizing an eco-friendly and efficient approach to their production.
Future Directions
The future directions for “{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more eco-friendly synthetic strategies for isoxazoles is a topic of ongoing research .
properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10;/h1-5H,6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLWNLJELZGOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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